REACTION_CXSMILES
|
[BH4-].[Na+].C([O:5][C:6]([C:8]1[S:9][CH:10]=[C:11]([CH:13]([CH3:15])[CH3:14])[N:12]=1)=O)C>C(O)C>[CH3:14][CH:13]([C:11]1[N:12]=[C:8]([CH2:6][OH:5])[S:9][CH:10]=1)[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
193 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Examination of the reaction by tlc
|
Type
|
STIRRING
|
Details
|
after the mixture was stirred at ambient temperature for 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (1.5 L) was added
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform (3×500 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C=1N=C(SC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |